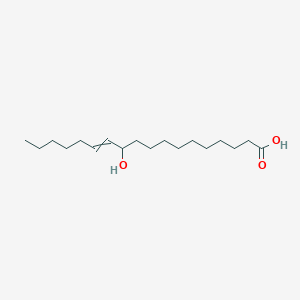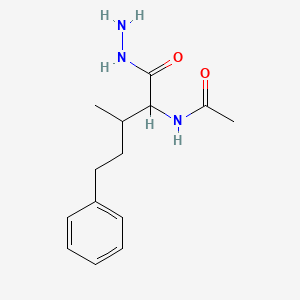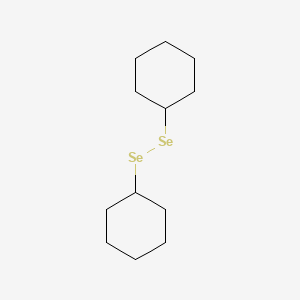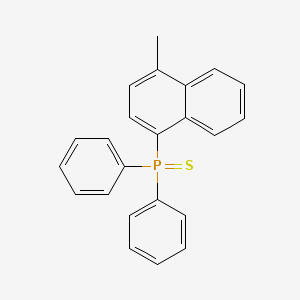![molecular formula C15H10ClNO B14175054 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one CAS No. 919290-47-4](/img/structure/B14175054.png)
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolone family Isoquinolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization . This method provides a facile and efficient route to obtain the desired isoquinolone derivative.
Another method involves the rhodium-catalyzed C-H activation and annulation reactions. In this approach, vinyl acetate is used as an acetylene equivalent, and the reaction proceeds under mild conditions to yield the isoquinolone product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolones, and various substituted isoquinolones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of organic materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism of action is often studied through biochemical assays and molecular modeling techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolin-1(2H)-one: A parent compound with similar structural features but lacking the chlorine and ethenyl groups.
4-Chloroisoquinolin-1(2H)-one: Similar to 9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one but without the ethenyl group.
4-Ethenylisoquinolin-1(2H)-one: Similar to this compound but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the ethenyl group in this compound makes it unique compared to other isoquinolone derivatives.
Propriétés
Numéro CAS |
919290-47-4 |
|---|---|
Formule moléculaire |
C15H10ClNO |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
9-chloro-4-ethenyl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H10ClNO/c1-2-9-8-17-15(18)14-12(9)6-4-10-3-5-11(16)7-13(10)14/h2-8H,1H2,(H,17,18) |
Clé InChI |
XIISMCCCMOFHHR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CNC(=O)C2=C1C=CC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)



![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)

![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)


